molecular formula C15H10F3N3O2 B1392686 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid CAS No. 1242900-17-9

4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid

Cat. No.: B1392686
CAS No.: 1242900-17-9
M. Wt: 321.25 g/mol
InChI Key: HVKTXTXDUVLYRS-UHFFFAOYSA-N
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Description

4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid is a complex organic compound featuring a trifluoromethyl group attached to an imidazo[4,5-b]pyridine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminopyridine and trifluoroacetaldehyde. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under conditions that promote nucleophilic substitution.

The benzoic acid moiety is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final product is purified using chromatographic methods to ensure high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation products include carboxylate derivatives.
  • Reduction products include dihydroimidazo[4,5-b]pyridine derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a probe to study the interactions of trifluoromethylated compounds with biological macromolecules.

Industry: Used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as increased hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The imidazo[4,5-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions, further influencing its biological activity.

Comparison with Similar Compounds

  • 4-{[2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-yl]methyl}benzoic acid
  • 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridin-3-yl]methyl}benzoic acid

Uniqueness: The unique combination of the trifluoromethyl group and the imidazo[4,5-b]pyridine ring in 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid imparts distinct electronic and steric properties, making it particularly effective in applications requiring strong hydrophobic interactions and specific molecular recognition.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)14-20-11-2-1-7-19-12(11)21(14)8-9-3-5-10(6-4-9)13(22)23/h1-7H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKTXTXDUVLYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid
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4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid
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4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid
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4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid
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4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid
Reactant of Route 6
4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid

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